3-methyl-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide
Description
3-methyl-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is a heterocyclic compound that features a unique structure combining a benzamide moiety with a thiadiazolo-pyridine ring system
Properties
Molecular Formula |
C14H11N3OS |
|---|---|
Molecular Weight |
269.32 g/mol |
IUPAC Name |
3-methyl-N-([1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene)benzamide |
InChI |
InChI=1S/C14H11N3OS/c1-10-5-4-6-11(9-10)13(18)16-14-15-12-7-2-3-8-17(12)19-14/h2-9H,1H3 |
InChI Key |
CVHYDYUIQXTDDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N=C2N=C3C=CC=CN3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide typically involves the following steps:
Formation of the Thiadiazolo-Pyridine Ring: This can be achieved by reacting appropriate precursors such as hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Coupling with Benzamide: The thiadiazolo-pyridine intermediate is then coupled with a benzamide derivative under suitable conditions, often involving the use of catalysts and solvents to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Scientific Research Applications
3-methyl-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It can be used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide involves its interaction with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or receptors, thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar thiadiazole ring system and have been studied for their diverse pharmacological activities.
1,3,4-Thiadiazole Derivatives: These compounds are known for their antimicrobial and anticancer properties.
Uniqueness
3-methyl-N-[(2E)-2H-[1,2,4]thiadiazolo[2,3-a]pyridin-2-ylidene]benzamide is unique due to its specific combination of a benzamide moiety with a thiadiazolo-pyridine ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
